molecular formula C13H11BrO B8401271 4-Bromo-1-methyl-2-phenoxybenzene

4-Bromo-1-methyl-2-phenoxybenzene

Cat. No.: B8401271
M. Wt: 263.13 g/mol
InChI Key: RUPZRQFTQRQTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-2-phenoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a bromine atom at the 4-position, a methyl group at the 1-position, and a phenoxy group (OPh) at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl and phenoxy groups influence solubility and regioselectivity in subsequent transformations.

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

4-bromo-1-methyl-2-phenoxybenzene

InChI

InChI=1S/C13H11BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

RUPZRQFTQRQTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 4-Bromo-1-methyl-2-phenoxybenzene, highlighting differences in substituents, positions, and properties:

Compound Name Substituents Key Features Reference
This compound Br (4), CH₃ (1), OPh (2) Target compound; bromine enables cross-coupling; phenoxy group provides steric bulk. N/A
4-Benzyloxy-2-bromo-1-methoxybenzene Br (2), OCH₂Ph (4), OCH₃ (1) Synthesized via acetyl protection, bromination, and benzyl group introduction .
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene Br (4), OCH₂CH₂OCH₃ (2), CH₃ (1) Ethoxy chain enhances solubility; safety data highlights inhalation risks .
1-Bromo-4-methoxy-2-methylbenzene Br (1), OCH₃ (4), CH₃ (2) Differing substituent positions alter electronic effects and reactivity .
4-Bromo-1-fluoro-2-methoxybenzene Br (4), F (1), OCH₃ (2) Fluorine introduces strong electron-withdrawing effects, altering reaction pathways .

Physical and Chemical Properties

  • Electron-Donating vs. Withdrawing Effects: The phenoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution. In contrast, analogs like 4-Bromo-1-fluoro-2-methoxybenzene (with fluorine) exhibit reduced reactivity due to electron withdrawal .
  • Solubility: Ethoxy-substituted derivatives (e.g., 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene) show improved solubility in polar solvents compared to the phenoxy variant .
  • Melting Points : Brominated aromatics with bulky groups (e.g., benzyloxy) generally exhibit higher melting points due to increased molecular rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.